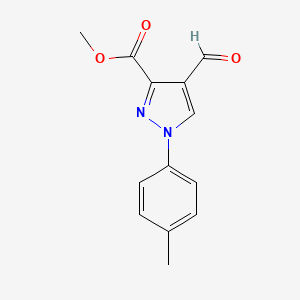

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

methyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H12N2O3/c1-9-3-5-11(6-4-9)15-7-10(8-16)12(14-15)13(17)18-2/h3-8H,1-2H3 |

InChI Key |

YHLGBTZFERVMJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

A common method to synthesize 1-substituted-3-carboxylate pyrazoles involves condensation of β-ketoesters with aryl hydrazines. For the 1-(4-methylphenyl) substituent, 4-methylphenylhydrazine hydrochloride is reacted with methyl acetoacetate or related β-ketoesters under reflux in an alcoholic solvent.

- Dissolve methyl acetoacetate (1 mmol) in methanol (10 mL).

- Add 4-methylphenylhydrazine hydrochloride (1.2 mmol) in one portion.

- Stir vigorously at room temperature for 15 minutes.

- Heat the mixture to reflux for 16 hours (or at 90 °C for higher boiling alcohols).

- Cool to room temperature, remove solvent under vacuum.

- Purify the residue by column chromatography on silica gel using hexanes/ethyl acetate mixtures.

This yields methyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate as a key intermediate.

Introduction of the Formyl Group at the 4-Position

Vilsmeier-Haack Formylation

The most widely employed method for selective formylation at the 4-position of pyrazoles is the Vilsmeier-Haack reaction, utilizing a reagent generated in situ from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).

- Prepare the Vilsmeier reagent by slowly adding POCl3 to ice-cooled DMF with stirring.

- Add the methyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate intermediate to the reagent.

- Stir the reaction mixture at 50–70 °C for 6 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Quench the reaction by pouring into ice-cold water and neutralize with sodium bicarbonate.

- Filter the precipitated product and wash thoroughly with cold water.

- Recrystallize from ethanol to obtain pure this compound.

This method yields the 4-formyl derivative in 76–88% yield with high regioselectivity.

Alternative Oxidation of Pyrazol-3-ylmethanol

An alternative approach involves reduction of the ester to the corresponding pyrazol-3-ylmethanol followed by oxidation to the aldehyde.

- Reduce methyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate using lithium aluminum hydride (LiAlH4) in diethyl ether at 0 °C to yield the alcohol.

- Oxidize the pyrazol-3-ylmethanol with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20 °C for 1 hour.

- Work up by extraction with diethyl ether, washing, drying, and solvent removal under vacuum.

- Purify to obtain the aldehyde derivative in yields around 85%.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | 4-methylphenylhydrazine hydrochloride, methyl acetoacetate, MeOH, reflux 16 h | 65–80 | Column chromatography purification |

| Vilsmeier-Haack formylation | POCl3/DMF, 50–70 °C, 6 h | 76–88 | High regioselectivity, recrystallization |

| Reduction to pyrazol-3-ylmethanol | LiAlH4, diethyl ether, 0 °C, 1 h | ~88 | Monitored by TLC |

| Oxidation to aldehyde | IBX, DMSO, 0–20 °C, 1 h | ~85 | Clean conversion, mild conditions |

Mechanistic Insights and Regioselectivity

- The Vilsmeier-Haack reaction proceeds via electrophilic substitution where the Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring.

- The presence of the 1-(4-methylphenyl) substituent directs formylation to the 4-position rather than other positions on the ring.

- The ester at the 3-position remains intact during formylation, allowing selective functionalization.

- Reduction and oxidation sequence offers an alternative route when direct formylation is challenging or when milder conditions are desired.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 4 of the pyrazole ring is susceptible to oxidation.

Mechanistic Insight : Oxidation of the formyl group involves the conversion of the aldehyde to a carboxylic acid via a hydrate intermediate. The electron-withdrawing carboxylate ester at position 3 enhances the electrophilicity of the formyl group, accelerating oxidation .

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl or methyl group.

Spectroscopic Data :

-

For hydroxymethyl derivative (4a ):

Nucleophilic Substitution

The electron-deficient pyrazole ring facilitates electrophilic substitution, particularly at positions adjacent to the formyl and carboxylate groups.

Key Note : Substitution occurs preferentially at position 5 due to the directing effects of the formyl (-CHO) and ester (-COOMe) groups .

Condensation Reactions

The formyl group participates in condensation with amines or hydrazines to form Schiff bases or hydrazones.

Biological Relevance : Hydrazone derivatives exhibit antimicrobial and anticancer activities, as demonstrated in studies on analogous pyrazole derivatives .

Ester Hydrolysis

The methyl ester at position 3 can be hydrolyzed to a carboxylic acid.

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| NaOH (aq. EtOH, reflux) | 4-Formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | 85–90% | |

| LiOH (THF/H₂O, RT) | Same as above | 92% |

Applications : The carboxylic acid derivative serves as a precursor for amide coupling in drug design .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Ranking (1 = most reactive) | Notes |

|---|---|---|---|

| Formyl (-CHO) | Oxidation/Reduction | 1 | Highly reactive due to electron-deficient pyrazole ring. |

| Ester (-COOMe) | Hydrolysis | 2 | Requires strong base for complete conversion. |

| Pyrazole Ring | Electrophilic Substitution | 3 | Directed by substituents at positions 3 and 4. |

Scientific Research Applications

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Substituent Position: The target compound’s formyl group at the pyrazole 4-position contrasts with analogs like the compound in , where the formyl is on the phenyl ring.

- Electronic Effects : The 4-methylphenyl group (electron-donating) in the target compound enhances lipophilicity compared to L6’s nitro group (electron-withdrawing), which improves adsorption in corrosion inhibition but may reduce solubility .

Physicochemical and Functional Comparisons

- Reactivity : The formyl group in the target compound enables facile Schiff base formation, making it a versatile intermediate for pharmaceuticals. In contrast, L6’s nitro group prioritizes electron-deficient sites for adsorption on metal surfaces .

- Crystallography : Structural studies of analogs (e.g., ) using SHELX and ORTEP reveal that substituents like methylphenyl or benzyl influence molecular packing and stability. The target’s crystal structure (if resolved) would likely show planar pyrazole rings with substituents dictating intermolecular interactions.

- Applications: Pharmaceuticals: The target’s methylphenyl group may enhance membrane permeability compared to compound 119’s methoxybenzyl group, which offers hydrogen-bonding capability . Corrosion Inhibition: While L6’s nitro and amino groups enhance adsorption on carbon steel, the target’s formyl group lacks this specificity, suggesting divergent applications .

Biological Activity

Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 1240503-57-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- CAS Number : 1240503-57-4

The compound's structure consists of a pyrazole ring substituted with a formyl group and a methylphenyl moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | < 10 | Induction of apoptosis |

| HepG2 (liver) | < 15 | Cell cycle arrest and apoptosis |

| A549 (lung) | < 20 | Inhibition of proliferation |

The compound has shown to inhibit the growth of several cancer types, including breast, liver, and lung cancers, primarily through mechanisms involving apoptosis and cell cycle regulation .

Antibacterial Activity

This compound has also been assessed for its antibacterial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 250 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is noteworthy. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Decreased production |

| IL-6 | Inhibition |

| COX-2 | Inhibition of enzyme activity |

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anticancer Effects : A study demonstrated that pyrazole derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines, with particular efficacy in breast cancer models .

- Antibacterial Evaluation : Another study focused on the synthesis and evaluation of pyrazole compounds against bacterial strains, revealing that this compound displayed promising antibacterial activity comparable to traditional antibiotics .

- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of related compounds showed that they could effectively reduce markers of inflammation in vitro, suggesting potential therapeutic applications in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.